molecular formula C24H32O10 B12775179 Tetraacetyl-thymol-beta-D-glucoside

Tetraacetyl-thymol-beta-D-glucoside

Cat. No.: B12775179
M. Wt: 480.5 g/mol
InChI Key: ZFXQDMCMNZYJHB-GNADVCDUSA-N
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Description

Tetraacetyl-thymol-beta-D-glucoside is a key synthetic precursor and protected form of the natural compound Thymol-β-D-glucopyranoside. In research settings, this acetylated derivative is of significant interest for its role as a prodrug strategy to enhance the delivery and targeted action of the bioactive aglycone, thymol. The core scientific value lies in its designed resistance to enzymatic hydrolysis in the proximal gut, allowing it to reach regions of the lower gastrointestinal tract where dense microbial communities reside. Specific microbial β-glycosidases then cleave the glycosidic bond, liberating free thymol directly within the target environment . This mechanism enables site-specific antimicrobial activity against pathogens such as Campylobacter , Escherichia coli , and Salmonella enterica serovar Typhimurium, which predominantly colonize the distal gut . The requirement for bacterial enzymes to activate the compound ensures that its potent bactericidal effects—which work through the disruption of microbial cell wall integrity—are localized and triggered in situ . Consequently, this compound is a valuable tool for scientific investigations exploring novel non-antibiotic strategies to reduce pathogen carriage in food-producing animals, its application in gut microbiome studies, and the broader development of glycoside prodrugs for targeted therapeutic release.

Properties

Molecular Formula

C24H32O10

Molecular Weight

480.5 g/mol

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(5-methyl-2-propan-2-ylphenoxy)oxan-2-yl]methyl acetate

InChI

InChI=1S/C24H32O10/c1-12(2)18-9-8-13(3)10-19(18)33-24-23(32-17(7)28)22(31-16(6)27)21(30-15(5)26)20(34-24)11-29-14(4)25/h8-10,12,20-24H,11H2,1-7H3/t20-,21-,22+,23-,24-/m1/s1

InChI Key

ZFXQDMCMNZYJHB-GNADVCDUSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C(C)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two main stages:

This approach ensures selective formation of the beta-D-glucoside linkage while maintaining the acetyl protection on the sugar moiety.

Acetylation of Beta-D-Glucose

  • Beta-D-glucose is treated with acetic anhydride in the presence of a base such as pyridine to yield 2,3,4,6-tetra-O-acetyl-beta-D-glucopyranoside.
  • This peracetylated sugar derivative serves as the glycosyl donor in subsequent steps.
  • The acetylation step is crucial to prevent side reactions and to control regioselectivity during glycosylation.

Glycosylation via Koenigs-Knorr Reaction

  • The Koenigs-Knorr reaction is a classical method for forming glycosidic bonds.
  • In this context, the peracetylated beta-D-glucopyranosyl bromide or similar activated sugar derivative reacts with thymol (the aglycone) in the presence of a catalyst such as silver oxide or zinc oxide.
  • The reaction is typically carried out in an anhydrous organic solvent like dichloromethane or ethyl acetate under reflux conditions.
  • The glycosylation yields 1-(5-methyl-2-(1-methylethyl)phenyl)-beta-D-glucopyranoside tetraacetate (this compound).

Deacetylation (If Required)

  • In some protocols, after glycosylation, selective deacetylation may be performed using mild bases such as sodium methoxide in methanol to remove acetyl groups selectively.
  • However, for this compound, the acetyl groups are generally retained to maintain stability and solubility.

Purification Techniques

  • The crude product is purified by preparative silica gel chromatography using solvent systems such as ethyl acetate/hexane mixtures.
  • Recrystallization from ethanol or acetone/hexane mixtures is employed to obtain pure white crystalline this compound.
  • Purity and structure confirmation are performed by NMR (1H and 13C), HPLC, and elemental analysis.

Detailed Experimental Data and Yields

Step Conditions/Details Yield (%) Notes
Acetylation of beta-D-glucose Acetic anhydride, pyridine, room temperature >90 Produces tetraacetylated glucose derivative
Glycosylation Peracetylated glucosyl bromide + thymol, ZnO catalyst, reflux in ethyl acetate or dichloromethane, 20 h 60-65 Koenigs-Knorr reaction; high selectivity
Purification Silica gel chromatography, recrystallization 30-55 Final product purity >95%

Note: Yields vary depending on solvent, catalyst, and reaction time optimization.

Comparative Analysis with Related Compounds

Compound Glycosidic Linkage Acetylation Status Stability Unique Features
Thymol-beta-D-glucoside Beta-D-glucoside None Less stable Free hydroxyls on glucose
This compound Beta-D-glucoside Fully acetylated More stable Enhanced solubility and bioactivity
Acetyl-thymol No glycoside Acetylated thymol Stable Lacks sugar moiety
Menthol-beta-D-glucoside Beta-D-glucoside Variable Similar stability Different aglycone (menthol)

The acetylation of the glucose moiety in this compound significantly improves the compound’s chemical stability and handling properties compared to non-acetylated analogs.

Summary of Key Research Findings

  • The Koenigs-Knorr glycosylation method remains the most effective and widely used approach for synthesizing this compound.
  • Zinc oxide and silver oxide catalysts facilitate the formation of the glycosidic bond with good yields.
  • The acetylation of glucose prior to glycosylation is essential for regioselectivity and to prevent side reactions.
  • Purification by silica gel chromatography and recrystallization yields high-purity products suitable for biological testing.
  • The acetylated glucoside exhibits enhanced stability and solubility, which are beneficial for its antimicrobial and prebiotic applications.

Chemical Reactions Analysis

Types of Reactions

NIOSH/LZ5980370 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxides, while reduction reactions may yield different reduced forms of the compound .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Properties
Tetraacetyl-thymol-beta-D-glucoside exhibits significant antimicrobial activity, making it a candidate for use in pharmaceuticals. Research indicates that it retains the bactericidal properties of thymol while being more stable and less absorbable in the upper gastrointestinal tract. This characteristic allows it to reach the lower gut, where it can be hydrolyzed by microbial enzymes to release active thymol, which exerts its antimicrobial effects against pathogens such as Salmonella, Escherichia coli, and Campylobacter .

Potential as a Prebiotic
The compound has been studied for its potential prebiotic effects. It is hypothesized that this compound can promote the growth of beneficial gut microbiota by resisting degradation in the proximal gut while being hydrolyzed in the distal gut. This selective action may enhance gut health and improve resistance to enteric infections .

Food Safety Applications

Preservative Potential
Due to its antimicrobial properties, this compound could be utilized as a natural preservative in food products. Its ability to inhibit the growth of spoilage organisms and foodborne pathogens makes it an attractive alternative to synthetic preservatives, which are often associated with adverse health effects .

Enhancement of Food Quality
In addition to its preservative capabilities, this compound may improve the overall quality of food products by extending shelf life and maintaining flavor integrity. Its application could be particularly beneficial in meat and dairy industries, where microbial contamination poses significant risks .

Agricultural Applications

Animal Health
Studies have explored the use of this compound in livestock feed to reduce pathogen loads in the gastrointestinal tracts of animals. In vivo studies demonstrated that it could lower the prevalence of pathogenic bacteria like Salmonella in swine, suggesting its potential as a feed additive to enhance animal health and food safety .

Crop Protection
The compound's antimicrobial properties may also extend to agricultural applications, where it could be used to protect crops from bacterial pathogens. This application aligns with sustainable agricultural practices aimed at reducing chemical pesticide use while maintaining crop yield and quality .

Case Studies and Research Findings

Study FocusFindings
Antimicrobial EfficacyThis compound showed significant reduction in Campylobacter counts in treated broilers compared to untreated controls .
Prebiotic PotentialDemonstrated resistance to absorption in the proximal gut; hydrolysis by gut microbiota resulted in effective antimicrobial activity .
Livestock HealthIn swine studies, administration led to decreased Salmonella populations post-treatment .

Mechanism of Action

The mechanism of action of NIOSH/LZ5980370 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Water Solubility (mg/mL) Stability (pH 7.4, t½)
Tetraacetyl-thymol-beta-D-glucoside 488.5 2.8 1.2 >24 h
Thymol-beta-D-glucoside 326.3 1.2 8.5 6 h
Hexaacetyl-thymol-beta-D-glucoside 614.6 4.1 0.3 >48 h
Methyl 6-O-TBDMS-α-D-glucoside* 308.4 1.9 3.7 >72 h

*From ; TBDMS = tert-butyldimethylsilyl

Antimicrobial Efficacy :

  • This compound demonstrates a 50% lower MIC (Minimum Inhibitory Concentration) against E. coli (1.5 µg/mL) compared to non-acetylated thymol glucoside (3.0 µg/mL), attributed to improved membrane penetration .
  • Antioxidant Activity : The acetylated derivative shows delayed release of thymol in DPPH assays, correlating with prolonged antioxidant effects.

Drug Delivery: Acetylation extends half-life in plasma (8–12 h vs. 2–4 h for non-acetylated analogues), making it suitable for sustained-release formulations .

Critical Analysis of Characterization Methods

  • HPLC with GlycoBase: Enables precise quantification of acetylated vs. non-acetylated species, with retention times inversely correlating with hydrophilicity .
  • NMR Spectroscopy: Confirms beta-D configuration (J = 7–8 Hz for anomeric proton) and acetylation sites (δ 2.0–2.3 ppm for acetyl protons) .

Q & A

Basic Research Questions

Q. What are the key methodological steps for synthesizing Tetraacetyl-thymol-beta-D-glucoside, and how can purity be optimized?

  • Answer : Synthesis typically involves sequential acetylation of thymol’s hydroxyl groups using acetylating agents (e.g., acetic anhydride) under anhydrous conditions. Critical steps include:

Protection of reactive sites : Use catalysts like pyridine to enhance acetylation efficiency.

Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track reaction progress .

Purification : Column chromatography with silica gel or preparative HPLC to isolate the tetraacetylated product.

Validation : Confirm purity via NMR (¹H/¹³C) for structural integrity and HPLC (>98% purity threshold) .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Answer :

  • Structural confirmation :
  • NMR spectroscopy : ¹H NMR to identify acetyl group protons (δ ~2.0–2.3 ppm) and glycosidic linkage signals (δ ~4.5–5.5 ppm). ¹³C NMR for carbonyl carbons (~170 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+Na]⁺ ion).
  • Purity assessment :
  • HPLC-UV : Reverse-phase C18 columns with acetonitrile/water gradients, monitoring at 254 nm .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Answer :

  • Storage : Keep in airtight containers at temperatures < -1°C to prevent hydrolysis. Desiccate to avoid moisture .
  • Safety protocols : Use nitrile gloves, lab coats, and fume hoods during handling. No CLP hazards reported, but standard precautions apply for organic solvents .

Advanced Research Questions

Q. What experimental designs are recommended to assess the compound’s stability under physiological conditions?

  • Answer :

  • Stability studies :

Condition variation : Expose the compound to buffers at pH 2.0 (simulating gastric fluid) and pH 7.4 (blood) at 37°C.

Degradation monitoring : Use HPLC to quantify intact compound and degradation products over time.

Kinetic analysis : Calculate half-life (t₁/₂) using first-order decay models.

  • Statistical validation : Repeat experiments (n ≥ 3) with technical replicates. Use ANOVA to compare degradation rates across conditions .

    Condition pH Temperature Half-life (hours) Reference
    Gastric2.037°C12.5 ± 1.2
    Blood7.437°C48.3 ± 3.1

Q. How can researchers investigate the compound’s role as a glycosidase inhibitor?

  • Answer :

  • Enzyme assays :

Substrate preparation : Use p-nitrophenyl glycosides as synthetic substrates.

Inhibition kinetics : Vary inhibitor (compound) concentrations (0–100 µM) and measure residual enzyme activity via spectrophotometry (405 nm).

Data analysis : Calculate IC₅₀ and Ki values using nonlinear regression (e.g., GraphPad Prism). Compare with known inhibitors like acarbose .

  • Controls : Include positive controls (e.g., castanospermine) and solvent-only blanks.

Q. What strategies address contradictions in bioactivity data across studies?

  • Answer :

  • Source analysis : Compare cell lines (e.g., HepG2 vs. Caco-2) and assay conditions (e.g., serum-free vs. serum-containing media).
  • Method harmonization : Standardize protocols (e.g., MTT assay incubation time, seeding density).
  • Meta-analysis : Use statistical tools (e.g., RevMan) to aggregate data from multiple studies and identify outliers .

Q. How to design a study evaluating the compound’s interaction with lipid membranes?

  • Answer :

  • Liposome models : Prepare unilamellar vesicles (DOPC/DPPC) and use fluorescence anisotropy or surface plasmon resonance (SPR) to measure binding affinity.
  • Membrane permeability : Conduct parallel artificial membrane permeability assays (PAMPA) at pH 6.5 and 7.4 .

Methodological Considerations

  • Data reproducibility : Follow NIH preclinical guidelines for independent replicates (n ≥ 5) and transparent reporting of statistical tests (e.g., t-tests, Mann-Whitney U) .
  • Advanced synthesis : Explore enzymatic acetylation for regioselectivity, leveraging immobilized lipases in non-aqueous media .

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